3-Iodo-2-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-methylthiophene is an organic compound with a molecular formula of C5H5IS. It is a heterocyclic aromatic compound with a thiophene ring substituted with an iodine atom and a methyl group. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Iodo-2-methylthiophene is not fully understood. However, it is believed to act as an electrophile due to the presence of the iodine atom. This property makes it useful in certain chemical reactions, such as electrophilic substitution.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Iodo-2-methylthiophene. However, it has been reported to exhibit antimicrobial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Iodo-2-methylthiophene in lab experiments is its relatively simple synthesis method. However, one limitation is its potential toxicity, as iodine is a known irritant and can be harmful if ingested or inhaled.
Zukünftige Richtungen
There are several potential future directions for the study of 3-Iodo-2-methylthiophene. One area of interest is its potential as a building block for the synthesis of semiconducting materials for use in organic electronics. Additionally, further investigation into its potential as a ligand in metal-catalyzed cross-coupling reactions could lead to the development of new and more efficient synthetic methods. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 3-Iodo-2-methylthiophene can be achieved through several methods. One of the most common methods involves the reaction of 2-methylthiophene with iodine in the presence of a catalyst such as copper(I) iodide. The reaction proceeds through electrophilic substitution, where the iodine atom replaces one of the hydrogen atoms on the thiophene ring.
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-methylthiophene has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has shown promise as a building block for the synthesis of semiconducting materials. It has also been investigated for its potential as a ligand in metal-catalyzed cross-coupling reactions.
Eigenschaften
CAS-Nummer |
16494-34-1 |
---|---|
Molekularformel |
C5H5IS |
Molekulargewicht |
224.06 g/mol |
IUPAC-Name |
3-iodo-2-methylthiophene |
InChI |
InChI=1S/C5H5IS/c1-4-5(6)2-3-7-4/h2-3H,1H3 |
InChI-Schlüssel |
XSPLJKDMNBFTKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CS1)I |
Kanonische SMILES |
CC1=C(C=CS1)I |
Synonyme |
3-Iodo-2-methylthiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.